molecular formula C19H15ClN2O2 B5787861 4-[(2-chlorophenoxy)methyl]-N-(pyridin-4-yl)benzamide CAS No. 438530-79-1

4-[(2-chlorophenoxy)methyl]-N-(pyridin-4-yl)benzamide

Cat. No.: B5787861
CAS No.: 438530-79-1
M. Wt: 338.8 g/mol
InChI Key: VAHVWEIUWRWGMO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[(2-chlorophenoxy)methyl]-N-(pyridin-4-yl)benzamide is an organic compound that belongs to the class of benzanilides This compound is characterized by the presence of a benzamide group substituted with a 2-chlorophenoxy methyl group and a pyridin-4-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(2-chlorophenoxy)methyl]-N-(pyridin-4-yl)benzamide typically involves a multi-step process. One common method includes the following steps:

    Formation of 2-chlorophenoxy methyl intermediate: This step involves the reaction of 2-chlorophenol with a suitable methylating agent, such as methyl iodide, in the presence of a base like potassium carbonate.

    Coupling with 4-aminopyridine: The intermediate is then coupled with 4-aminopyridine using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

4-[(2-chlorophenoxy)methyl]-N-(pyridin-4-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenoxy group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide or other strong bases in polar solvents.

Major Products

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

4-[(2-chlorophenoxy)methyl]-N-(pyridin-4-yl)benzamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its ability to interact with specific biological targets.

    Material Science: The compound is explored for its use in the development of advanced materials with unique properties.

    Biological Studies: It is used in studies to understand its effects on various biological pathways and its potential as a bioactive molecule.

Mechanism of Action

The mechanism of action of 4-[(2-chlorophenoxy)methyl]-N-(pyridin-4-yl)benzamide involves its interaction with specific molecular targets. It is known to inhibit certain enzymes or receptors, leading to modulation of biological pathways. For example, it may act as an inhibitor of tyrosine-protein kinases, which play a crucial role in cell signaling and regulation.

Comparison with Similar Compounds

Similar Compounds

  • 4-phenoxy-N-(pyridin-2-ylmethyl)benzamide
  • N-(4-chlorophenyl)-2-[(pyridin-4-ylmethyl)amino]benzamide

Uniqueness

4-[(2-chlorophenoxy)methyl]-N-(pyridin-4-yl)benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a chlorophenoxy group and a pyridinyl group makes it a versatile compound for various applications.

Properties

IUPAC Name

4-[(2-chlorophenoxy)methyl]-N-pyridin-4-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15ClN2O2/c20-17-3-1-2-4-18(17)24-13-14-5-7-15(8-6-14)19(23)22-16-9-11-21-12-10-16/h1-12H,13H2,(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAHVWEIUWRWGMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)OCC2=CC=C(C=C2)C(=O)NC3=CC=NC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701228426
Record name 4-[(2-Chlorophenoxy)methyl]-N-4-pyridinylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701228426
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

338.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

438530-79-1
Record name 4-[(2-Chlorophenoxy)methyl]-N-4-pyridinylbenzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=438530-79-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-[(2-Chlorophenoxy)methyl]-N-4-pyridinylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701228426
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.